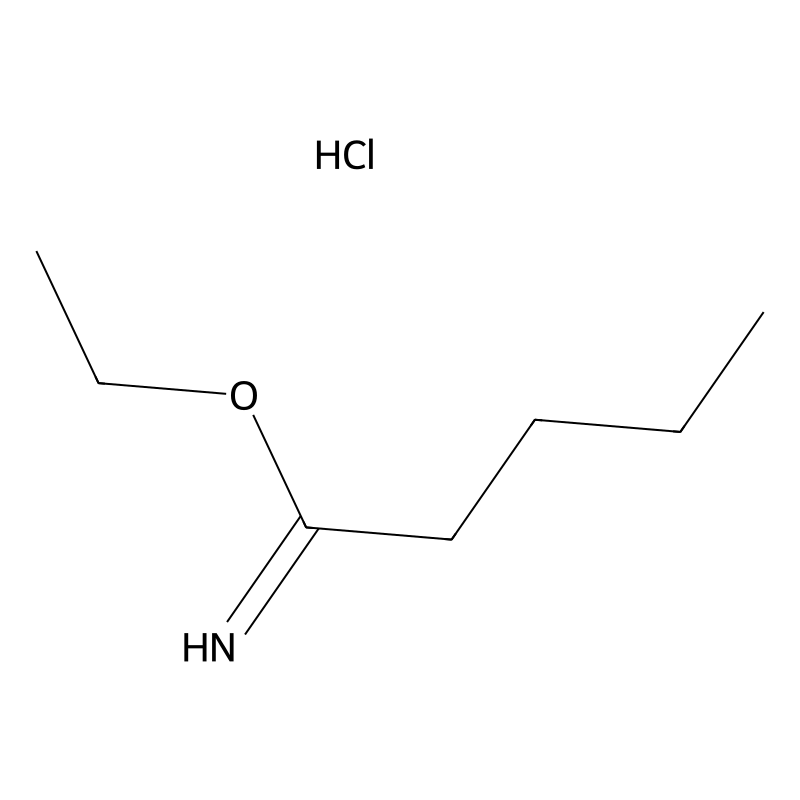

Ethyl pentanimidate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl pentanimidate hydrochloride is a chemical compound characterized by the molecular formula CHClNO and a molecular weight of 165.66 g/mol. This compound is notable for its structure, which includes an ethyl group attached to a pentanimidate moiety, making it a valuable reagent in organic synthesis and biological studies. Ethyl pentanimidate hydrochloride is typically encountered as a white crystalline solid and is soluble in polar solvents such as water and ethanol.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction processes can convert ethyl pentanimidate hydrochloride into primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by various nucleophiles, such as amines or thiols, resulting in different derivatives.

These reactions are facilitated under specific conditions, often requiring acidic or basic catalysts and solvents like ethanol or dichloromethane.

Ethyl pentanimidate hydrochloride exhibits potential biological activity, particularly in the modification of biomolecules. It can be utilized to study the structure and function of proteins and nucleic acids. The compound's ability to act as a nucleophile allows it to interact with electrophilic centers in biological molecules, facilitating various biochemical transformations. This property makes it a candidate for applications in drug development and biochemical research .

The synthesis of ethyl pentanimidate hydrochloride can be achieved through several methods. A common approach involves the reaction of ethyl pentanoate with ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and purity.

General Synthesis Route:- Reactants: Ethyl pentanoate + Ammonia

- Process: Reflux the mixture under controlled conditions.

- Final Step: Treat with hydrochloric acid to obtain the hydrochloride salt.

Ethyl pentanimidate hydrochloride has diverse applications across various fields:

- Organic Chemistry: It serves as a reagent for introducing the pentanimidate group into different molecules during organic synthesis.

- Biochemistry: The compound is utilized in modifying biomolecules for structural and functional studies.

- Pharmaceuticals: There is ongoing exploration of its potential in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds.

- Specialty Chemicals: It acts as a building block for more complex chemical entities used in various industrial applications .

Research into the interaction of ethyl pentanimidate hydrochloride with other compounds reveals its capacity to form new chemical bonds through nucleophilic attack on electrophilic sites. These interactions are crucial for understanding its reactivity profile and potential applications in medicinal chemistry. The specific molecular targets and pathways involved depend on the nature of the electrophiles it interacts with during

Ethyl pentanimidate hydrochloride can be compared with several similar compounds that share structural features but differ in their reactivity or application:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl butyrimidate hydrochloride | Shorter carbon chain (C instead of C) | Less sterically hindered, potentially different reactivity |

| Ethyl methylpentanimidate | Methyl group instead of ethyl | Alters electronic properties, affecting reactivity |

| Dimethyl heptanebis(imidate) dihydrochloride | Two imidate groups | More complex structure, different applications |

The uniqueness of ethyl pentanimidate hydrochloride lies in its specific reactivity profile as well as its ability to introduce the pentanimidate group into various synthetic pathways, making it particularly valuable in organic synthesis compared to its analogs .